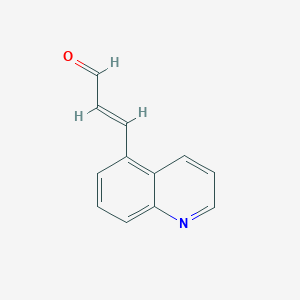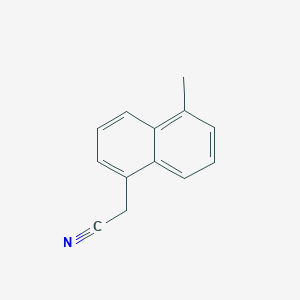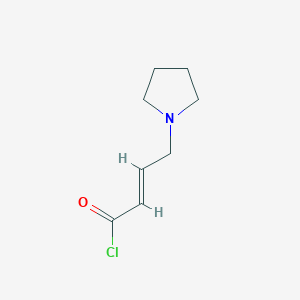![molecular formula C11H19NO B15071149 7,7-Dimethyl-6-azaspiro[4.5]decan-9-one CAS No. 22445-93-8](/img/structure/B15071149.png)
7,7-Dimethyl-6-azaspiro[4.5]decan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-6-azaspiro[45]decan-9-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-6-azaspiro[4.5]decan-9-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often involve the use of a base and a solvent, with the reaction temperature carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethyl-6-azaspiro[4.5]decan-9-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to yield different products.
Substitution: Various substituents can be introduced into the compound through substitution reactions, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Aplicaciones Científicas De Investigación
7,7-Dimethyl-6-azaspiro[4.5]decan-9-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties
Mecanismo De Acción
The mechanism of action of 7,7-Dimethyl-6-azaspiro[4.5]decan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one
- 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decan-10-one
- 1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one
Uniqueness
7,7-Dimethyl-6-azaspiro[4.5]decan-9-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics can be leveraged to achieve desired outcomes.
Propiedades
Número CAS |
22445-93-8 |
|---|---|
Fórmula molecular |
C11H19NO |
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
7,7-dimethyl-6-azaspiro[4.5]decan-9-one |
InChI |
InChI=1S/C11H19NO/c1-10(2)7-9(13)8-11(12-10)5-3-4-6-11/h12H,3-8H2,1-2H3 |
Clave InChI |
FZHPGUKNWHUESD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)CC2(N1)CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



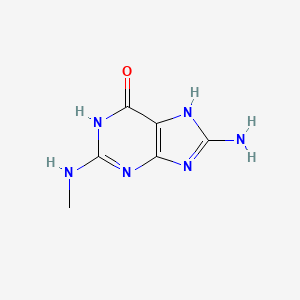
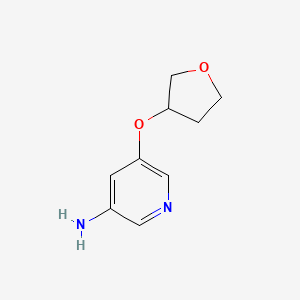
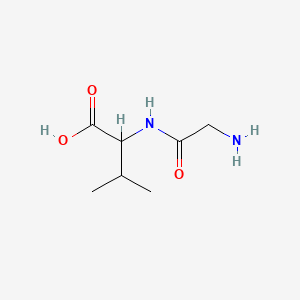
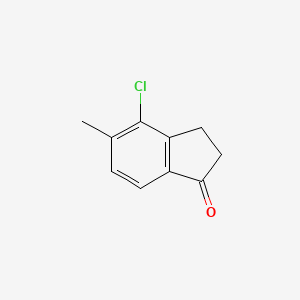
![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)


